Bienvenue dans la boutique en ligne BenchChem!

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose

Metabolic Glycan Labeling Bacterial Glycobiology Antibiotic Discovery

This rare 2,4-diacetamido-2,4,6-trideoxy-D-galactose (DATDG) is a key LTA constituent in S. pneumoniae, absent in humans. Ideal for metabolic labeling, azido-probe synthesis, and vaccine conjugate development. Gram-scale synthesis from L-threonine ensures availability for advanced research.

Molecular Formula C10H18N2O5
Molecular Weight 246.263
CAS No. 68567-47-5
Cat. No. B584971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose
CAS68567-47-5
Molecular FormulaC10H18N2O5
Molecular Weight246.263
Structural Identifiers
SMILESCC(C(C(C(C=O)NC(=O)C)O)NC(=O)C)O
InChIInChI=1S/C10H18N2O5/c1-5(14)9(12-7(3)16)10(17)8(4-13)11-6(2)15/h4-5,8-10,14,17H,1-3H3,(H,11,15)(H,12,16)/t5-,8+,9+,10-/m1/s1
InChIKeyRSSXUFPRJLLCMA-MYMYLCHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose (CAS 68567-47-5) – Rare Bacterial Monosaccharide for Glycobiology Research and Targeted Antibiotic Development


2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose (CAS 68567-47-5), also known as 2,4-diacetamido-2,4,6-trideoxy-D-galactose (DATDG), is a rare bacterial deoxy amino monosaccharide characterized by the replacement of hydroxyl groups at C-2, C-4, and C-6 with acetamido functionalities [1]. This compound is a key structural constituent of the lipoteichoic acid (LTA) glycopolymer in Streptococcus pneumoniae and other Gram-positive pathogens, yet is absent from human metabolic pathways [2]. Its synthetic accessibility on gram scale via de novo routes from L-threonine or D-mannose-derived intermediates has enabled its application as a metabolic glycan labeling probe and a building block for glycoconjugate vaccine research [3].

Why 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose Cannot Be Replaced by Common Amino Sugars or Analogs in Bacterial Glycan Studies


The rare deoxy amino sugar 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose (DATDG) possesses a distinct 2,4-di-N-acetyl substitution pattern and galacto stereochemistry that is not shared by more common analogs such as N-acetylfucosamine (FucNAc), bacillosamine, or 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose (AAT) [1]. Metabolic glycan labeling studies have demonstrated that azide-functionalized DATDG analogs are differentially incorporated into glycan-containing structures across pathogenic bacterial species in a species-specific manner, whereas FucNAc and bacillosamine analogs exhibit distinct incorporation profiles that do not recapitulate DATDG's biological footprint [2]. Furthermore, the specific glycosylation machinery of Streptococcus pneumoniae and related pathogens requires the exact 2,4-diacetamido substitution for proper incorporation into teichoic and lipoteichoic acids; substitution with other amino sugars compromises the fidelity of glycopolymer assembly and downstream immunological studies [3].

Quantitative Differentiation of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose (DATDG) Versus Related Rare Sugars and Analogs


Species-Specific Metabolic Glycan Incorporation of DATDG Azido Analog Versus N-Acetylfucosamine and Bacillosamine Azido Analogs

The azide-functionalized peracetylated analog of 2,4-diacetamido-2,4,6-trideoxy-D-galactose (Ac2DATDG-diNAz) displays a unique species-specific incorporation profile compared to azido analogs of N-acetylfucosamine (Ac3FucNAz) and bacillosamine (Ac2Bac-diNAz) [1]. In Campylobacter jejuni, only Ac2Bac-diNAz and Ac2DATDG-diNAz are robustly processed into surface-accessible glycans, while Ac3FucNAz is minimally incorporated. Conversely, in Ralstonia solanacearum, Ac2DATDG-diNAz and Ac2Bac-diNAz are among the most broadly incorporated probes, with Ac3FucNAz showing weaker labeling [1].

Metabolic Glycan Labeling Bacterial Glycobiology Antibiotic Discovery

Gram-Scale Synthetic Efficiency of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose Building Blocks via One-Pot Double Displacement

The orthogonally protected 2,4-diacetamido-2,4,6-trideoxyhexose (DATDH) building block can be synthesized from β-D-thiophenylmannoside in 1–2 days with 54–85% overall yield after a single chromatographic purification, using a one-pot double displacement strategy [1]. In contrast, traditional multistep syntheses of related rare sugars often require 1–2 weeks and multiple chromatographic steps, limiting scalability [1].

Carbohydrate Chemistry Process Chemistry Glycoconjugate Synthesis

DATDG as a Structurally Defined Component of Streptococcus pneumoniae Lipoteichoic Acid Versus Generic Amino Sugar Incorporation

Structural elucidation of the lipoteichoic acid (LTA) from Streptococcus pneumoniae, a severe Gram-positive pathogen, revealed 2,4-diacetamido-2,4,6-trideoxy-D-galactose (DATDG) as a main component of the cell wall glycopolymer [1]. This specific substitution pattern is distinct from the 2,4-diamino-2,4,6-trideoxy-D-glucose (bacillosamine) found in other pathogens, underscoring the species-specific glycan architecture [2].

Bacterial Cell Wall Host-Pathogen Interaction Vaccine Development

Selective Non-Incorporation of DATDG Azido Analog in Commensal Bacteroides fragilis Versus Broad-Spectrum Azidosugars

Treatment of the beneficial commensal bacterium Bacteroides fragilis with Ac2DATDG-diNAz (6) resulted in no detectable azide incorporation into glycoproteins by Western blot analysis, whereas peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) was robustly displayed on the B. fragilis surface [1]. This contrasts with the broad incorporation of Ac2Bac-diNAz (5) in multiple pathogens, highlighting DATDG's potential for selective pathogen targeting.

Microbiome-Sparing Antibiotics Selective Targeting Glycan Labeling

Physicochemical Properties of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose Compared to Structurally Related Amino Sugars

The melting point of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose is reported as 139–144 °C, with a predicted boiling point of 646.1 ± 55.0 °C and a predicted density of 1.235 ± 0.06 g/cm³ . Its molecular weight is 246.26 g/mol, and it has an XLogP3-AA value of -2.4, indicating high hydrophilicity [1]. These properties are distinct from those of 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose (AAT, MW ~220 g/mol, different solubility profile) and bacillosamine (2,4-diamino-2,4,6-trideoxy-D-glucose, MW ~176 g/mol) [2].

Analytical Chemistry Quality Control Compound Characterization

Proven Research and Industrial Applications for 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose Based on Quantitative Evidence


Metabolic Glycan Labeling for Pathogen-Specific Glycoproteomics

Azide-functionalized DATDG analogs (e.g., Ac2DATDG-diNAz) enable selective metabolic labeling of glycoproteins in Campylobacter jejuni and Ralstonia solanacearum, as demonstrated by robust Western blot and flow cytometry signals [1]. This permits the enrichment and identification of bacterial glycoproteins that are inaccessible to broad-spectrum azidosugars, accelerating the discovery of novel antimicrobial targets.

Chemical Synthesis of Streptococcus pneumoniae Lipoteichoic Acid Fragments for Vaccine Development

As a main component of S. pneumoniae LTA, DATDG serves as a critical building block for the total synthesis of LTA fragments [2]. The gram-scale de novo synthesis from L-threonine (8 steps) provides sufficient material for immunological studies and conjugate vaccine candidate evaluation, addressing the challenge of obtaining pure LTA from natural sources [2].

Development of Microbiome-Sparing Antibiotics via Selective Metabolic Inhibition

DATDG-based metabolic inhibitors can be designed to selectively disrupt glycan biosynthesis in pathogenic bacteria (e.g., S. pneumoniae, C. jejuni) without affecting commensal B. fragilis, as shown by the differential incorporation of DATDG azido analogs [1]. This approach supports the creation of narrow-spectrum antibiotics that minimize collateral damage to the human microbiome.

Scalable Production of Orthogonally Protected DATDH Building Blocks for Glycoconjugate Chemistry

The Nature Protocols method for synthesizing orthogonally protected DATDH thioglycosides in 54–85% overall yield in 1–2 days [3] enables industrial-scale preparation of key intermediates for glycoconjugate vaccines and carbohydrate-based therapeutics targeting Gram-positive pathogens.

Quote Request

Request a Quote for 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.